molecular formula C3H6BrF2O3P B14486209 Dimethyl [bromo(difluoro)methyl]phosphonate CAS No. 65094-21-5

Dimethyl [bromo(difluoro)methyl]phosphonate

Cat. No.: B14486209
CAS No.: 65094-21-5
M. Wt: 238.95 g/mol
InChI Key: FZOOSMOMRAFKPC-UHFFFAOYSA-N
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Description

Dimethyl [bromo(difluoro)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H10BrF2O3P. It is a derivative of phosphonic acid and contains both bromine and fluorine atoms, making it a unique and versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [bromo(difluoro)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane such as iodomethane . The reaction typically requires heating and can be catalyzed by various amines.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [bromo(difluoro)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield different phosphonate compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical applications.

Mechanism of Action

The mechanism of action of dimethyl [bromo(difluoro)methyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological applications, it targets protein tyrosine phosphatases, inhibiting their activity and thereby affecting cellular signaling pathways . The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [bromo(difluoro)methyl]phosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

65094-21-5

Molecular Formula

C3H6BrF2O3P

Molecular Weight

238.95 g/mol

IUPAC Name

bromo-dimethoxyphosphoryl-difluoromethane

InChI

InChI=1S/C3H6BrF2O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3

InChI Key

FZOOSMOMRAFKPC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(F)(F)Br)OC

Origin of Product

United States

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